Exclusive Synthetic Precursor to the Bis-Tetrazole Drug Candidate Andolast (CR-2039)
4-Cyano-N-(4-cyanophenyl)benzamide is the sole direct precursor to Andolast (CR-2039), a potent anti-allergic agent with an IC₅₀ of 50 μM against cAMP-phosphodiesterase [1]. Andolast is 4-(1H-tetrazol-5-yl)-N-[4-(1H-tetrazol-5-yl)phenyl]benzamide [1]. The target compound is treated with sodium azide and ammonium chloride in hot DMF to convert both para-cyano groups simultaneously into 1H-tetrazole rings, yielding Andolast [2]. In contrast, mono-cyano comparator N-(4-cyanophenyl)benzamide (CAS 10278-46-3) can form only a single tetrazole, producing 4-(1H-tetrazol-5-yl)-N-phenylbenzamide, which is not pharmacologically equivalent to the bis-tetrazole and does not share Andolast's anti-allergic profile [2].
| Evidence Dimension | Capability for bis-tetrazole formation (conversion to Andolast) |
|---|---|
| Target Compound Data | Two cyano groups available for simultaneous conversion to bis-tetrazole (Andolast) upon reaction with NaN₃/NH₄Cl in DMF at elevated temperature |
| Comparator Or Baseline | N-(4-cyanophenyl)benzamide (single cyano group): only one tetrazole can be formed; product is not Andolast |
| Quantified Difference | Qualitative: bis-tetrazole vs. mono-tetrazole; the bis-tetrazole Andolast has demonstrable anti-allergic activity (IC₅₀ 50 μM vs. PDE), whereas the mono-tetrazole product is not disclosed in the patent and lacks documentation of anti-allergic activity |
| Conditions | Reaction: NaN₃, NH₄Cl, DMF, heat. Source: EP 0460083 synthetic route [2] |
Why This Matters
For procurement decisions in anti-asthmatic/anti-allergic drug discovery programs, only the dicyano intermediate (this compound) provides a viable synthetic path to the advanced preclinical candidate Andolast, making it a non-substitutable material.
- [1] TargetMol. Andolast (CR-2039) product page. CAS 143330-46-5. cAMP-PDE IC₅₀ = 50 μM. View Source
- [2] Makovec, F., Peris, W., & Rovati, A.L. (Rotta Research Laboratorium SpA). Derivatives of N-phenylbenzamide with anti-ulcer and anti-allergy activity and a method for their preparation. European Patent EP 0460083, 1991. Synthesis Example describes treatment of the dicyano compound (III) with NaN₃/NH₄Cl in DMF to yield the bis-tetrazole. View Source
